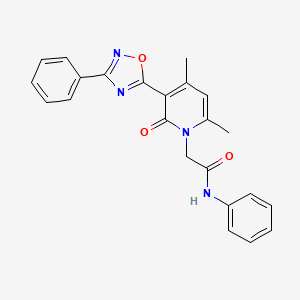

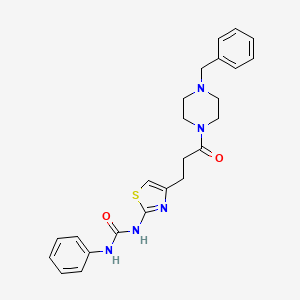

1-(4-(3-(4-Benzylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-3-phenylurea

Descripción general

Descripción

The compound “1-(4-(3-(4-Benzylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-3-phenylurea” is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are found in many biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs .

Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .Physical And Chemical Properties Analysis

Thiazole, a key component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Aplicaciones Científicas De Investigación

Antimicrobial Activity

This compound has been synthesized and tested for its antimicrobial activity . The compounds exhibited significant antibacterial and antifungal activity as that of standards . The data was further compared with structure-based investigations using docking studies with the crystal structure of oxidoreductase (1XDQ and 3QLS) protein organisms .

Cytotoxic Activity

Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives, which are structurally similar to the compound , have been designed, synthesized and screened for their in vitro cytotoxic activity against BT-474, HeLa, MCF-7, NCI-H460 and HaCaT cells . The target compound induced apoptosis via cell cycle arrest at the sub-G1 and G2/M phase .

Tubulin Polymerization Inhibition

The compound has been evaluated for its tubulin polymerization inhibition study . According to the molecular modelling studies, the compound binds to the colchicine binding site of the tubulin .

Apoptosis Inducing Ability

The compound has been studied for its apoptosis inducing ability . Detailed biological studies such as acridine orange/ethidium bromide (AO/EB), DAPI and annexin V-FITC/propidium iodide staining assay suggested that the compound induced the apoptosis of BT-474 cells .

Inhibition of Colony Formation

The compound has been evaluated for its ability to inhibit colony formation in BT-474 cells . The clonogenic assay revealed that the inhibition of colony formation in BT-474 cells by the compound was in a concentration-dependent manner .

Drug-like Properties

In silico studies of sulfonyl piperazine-integrated triazole conjugates unveil that they possess drug-like properties .

Direcciones Futuras

The future research directions for this compound could involve further exploration of its potential biological activities and therapeutic applications, given the diverse biological activities exhibited by thiazole derivatives . Additionally, more studies could be conducted to understand its chemical properties and reactions better.

Mecanismo De Acción

Target of Action

The primary target of this compound is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in cell division and is a common target for anticancer drugs .

Mode of Action

The compound interacts with tubulin by binding to the colchicine binding site . This interaction inhibits tubulin polymerization, a process essential for the formation of the mitotic spindle during cell division . By disrupting this process, the compound can effectively halt cell division, leading to cell death .

Biochemical Pathways

The inhibition of tubulin polymerization affects the cell cycle , particularly the transition from the G2 phase to the M phase . This disruption leads to cell cycle arrest at the sub-G1 and G2/M phase, preventing the cell from dividing . The compound’s action on the cell cycle can trigger apoptosis , or programmed cell death .

Result of Action

The compound’s action results in the induction of apoptosis in cells . This is evidenced by assays such as acridine orange/ethidium bromide (AO/EB), DAPI, and annexin V-FITC/propidium iodide staining . The compound also inhibits colony formation in a concentration-dependent manner, further demonstrating its cytotoxic effects .

Propiedades

IUPAC Name |

1-[4-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl]-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O2S/c30-22(29-15-13-28(14-16-29)17-19-7-3-1-4-8-19)12-11-21-18-32-24(26-21)27-23(31)25-20-9-5-2-6-10-20/h1-10,18H,11-17H2,(H2,25,26,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNERHAMMHCCAQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)CCC3=CSC(=N3)NC(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(3-(4-Benzylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-3-phenylurea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B3205440.png)

![3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(4-methylthiazol-2-yl)propanamide](/img/structure/B3205444.png)

![3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B3205445.png)

![N-(4-ethoxyphenyl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B3205446.png)

![N-(2-methoxy-5-methylphenyl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B3205464.png)

![4-(3-(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanamido)benzamide](/img/structure/B3205465.png)

![3-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B3205471.png)

![3-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B3205482.png)

![3-((2-((2-methoxy-4-methylphenyl)amino)-2-oxoethyl)thio)-N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B3205485.png)